molecular formula C20H22N4O3 B2424188 (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea CAS No. 941984-42-5

(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea

Cat. No. B2424188
CAS RN: 941984-42-5
M. Wt: 366.421
InChI Key: ZFHPBHPROIUQFW-PTGBLXJZSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with its own reactants, conditions, and products .


Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography or mass spectrometry to determine the 3D arrangement of atoms in the molecule.


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and reactivity. Techniques like thermal analysis or wet chemistry might be used.

Scientific Research Applications

Synthesis and Biological Evaluation

A series of novel compounds including urea and bis-urea derivatives with primaquine and substituted benzene moieties were synthesized, demonstrating significant antiproliferative effects against cancer cell lines. These compounds, bridged by urea functionalities, showed moderate to strong activity against breast carcinoma MCF-7 cell line and high antioxidant activity, indicating potential in the development of breast carcinoma drugs and as antioxidant agents (Perković et al., 2016).

Anticholinesterase and Antioxidant Activities

Coumarylthiazole derivatives containing aryl urea/thiourea groups were evaluated for their inhibitory effects on acetylcholinesterase and butyrylcholinesterase. These compounds exhibited significant inhibitory activity, with certain derivatives showing stronger inhibition and better antioxidant capacities than standard compounds, highlighting their potential in treating diseases associated with cholinesterase inhibition (Kurt et al., 2015).

Isoquinoline and Quinazoline Urea Analogues as Adenosine Receptor Antagonists

Research on isoquinoline and quinazoline urea derivatives showed that they bind to human adenosine A(3) receptors. These derivatives, particularly N-(2-methoxyphenyl)-N'-(2-(3-pyridyl)quinazolin-4-yl)urea, emerged as potent human adenosine A(3) receptor antagonists, suggesting their utility in further characterizing the human A(3) receptor (van Muijlwijk-Koezen et al., 2000).

Novel 1-Substituted Urea and Thiourea Analogues as Antibacterials

A study focusing on novel quinazolinone analogues synthesized 1-substituted urea and thiourea derivatives, showing significant antibacterial activity against S. aureus and E. coli. These findings support the potential of these compounds as effective antibacterial agents (Dhokale et al., 2019).

Synthesis of 3-Benzazecines and Anticholinesterase Activity

The synthesis of new 3-benzazecine-containing compounds, incorporating an endocyclic allene fragment, demonstrated selective acetylcholinesterase inhibitory activities. These findings suggest the potential of these compounds as selective acetylcholinesterase inhibitors, which could be relevant in the treatment of neurodegenerative diseases (Titov et al., 2022).

Mechanism of Action

If the compound has a biological effect, the mechanism of action describes how it interacts with biological systems to produce this effect .

Safety and Hazards

This involves understanding the potential risks associated with the compound, including toxicity, flammability, and environmental impact .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea involves the condensation of 3-butyl-2-amino-2,3-dihydroquinazolin-4(1H)-one with 3-methoxyphenyl isocyanate, followed by the addition of a urea linker. The reaction is carried out under reflux conditions in a suitable solvent.", "Starting Materials": [ "3-butyl-2-amino-2,3-dihydroquinazolin-4(1H)-one", "3-methoxyphenyl isocyanate", "Urea", "Suitable solvent (e.g. ethanol, methanol, or DMF)" ], "Reaction": [ "Step 1: Dissolve 3-butyl-2-amino-2,3-dihydroquinazolin-4(1H)-one in a suitable solvent and add 3-methoxyphenyl isocyanate. Stir the mixture at room temperature for 1 hour.", "Step 2: Heat the reaction mixture under reflux conditions for 12 hours.", "Step 3: Cool the reaction mixture to room temperature and add urea. Stir the mixture for 2 hours.", "Step 4: Filter the precipitate and wash with a suitable solvent (e.g. ethanol or methanol).", "Step 5: Dry the product under vacuum to obtain (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea as a yellow solid." ] }

CAS RN

941984-42-5

Molecular Formula

C20H22N4O3

Molecular Weight

366.421

IUPAC Name

1-(3-butyl-2-oxoquinazolin-4-yl)-3-(3-methoxyphenyl)urea

InChI

InChI=1S/C20H22N4O3/c1-3-4-12-24-18(16-10-5-6-11-17(16)22-20(24)26)23-19(25)21-14-8-7-9-15(13-14)27-2/h5-11,13H,3-4,12H2,1-2H3,(H2,21,23,25)

InChI Key

ZFHPBHPROIUQFW-PTGBLXJZSA-N

SMILES

CCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC(=CC=C3)OC

solubility

not available

Origin of Product

United States

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